

# Cross-Reactivity Guide: LASSBio-1829 HCl vs. Kinase Panel

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: LASSBio-1829 HCl

CAS No.: 1807810-16-7

Cat. No.: B608480

[Get Quote](#)

## Executive Summary: The Selectivity Paradox

**LASSBio-1829 HCl** is an orally active 7-azaindole N-acylhydrazone originally developed as an anti-inflammatory agent targeting IKK2 (Inhibitor of nuclear factor

B kinase subunit beta). However, subsequent profiling reveals it is a multi-kinase inhibitor.

Critical Insight: **LASSBio-1829 HCl** inhibits ROCK1 and ROCK2 (Rho-associated protein kinases) with higher potency than it inhibits IKK2. Researchers using this compound to study NF-

B signaling must control for off-target cytoskeletal effects mediated by ROCK inhibition.

## Quick Profile

| Feature             | Specification                                                                   |
|---------------------|---------------------------------------------------------------------------------|
| Chemical Class      | N-acylhydrazone (NAH); 7-azaindole derivative                                   |
| Nominal Target      | IKK2 (IKK )                                                                     |
| Primary Off-Targets | ROCK1, ROCK2                                                                    |
| Mechanism           | ATP-competitive inhibition (Type I/II kinase inhibitor)                         |
| Key Application     | Anti-inflammatory research; Polypharmacology (Dual NF-B/Rho pathway modulation) |

## Quantitative Selectivity Profile

The following data aggregates biochemical IC

values from available structure-activity relationship (SAR) studies. Note the inversion of potency: the "off-targets" are inhibited more potently than the "primary" target.

### Table 1: Biochemical Potency Comparison

| Kinase Target  | IC<br>( $\mu\text{M}$ ) | Functional Consequence<br>of Inhibition                                                                                                                                            |
|----------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ROCK1          | 1.74                    | Actin cytoskeleton destabilization; Reduced cell migration.                                                                                                                        |
| ROCK2          | 2.90                    | Regulation of focal adhesions; Smooth muscle relaxation.                                                                                                                           |
| IKK2 (IKK<br>) | 3.80                    | Blockade of NF-<br>B (p65) nuclear translocation;<br>Reduced cytokine (TNF-<br>, IL-1<br>) expression.                                                                             |
| p38<br>MAPK    | > 10.0                  | Note: Structurally related analog LASSBio-1824 is a potent p38 inhibitor. LASSBio-1829 shows reduced affinity but should be monitored at high concentrations (>10 $\mu\text{M}$ ). |

“

*Interpretation: At a standard screening concentration of 5  $\mu\text{M}$ , LASSBio-1829 HCl will significantly inhibit ROCK1/2 (>80% inhibition) while only moderately inhibiting IKK2 (~60% inhibition).*

## Comparative Analysis: Alternatives for Pathway Dissection

If your goal is to study specific signaling pathways without cross-talk, **LASSBio-1829 HCl** may not be the optimal probe. Use the following alternatives for high-fidelity pathway validation.

**Table 2: LASSBio-1829 HCl vs. Selective Standards**

| Feature                     | LASSBio-1829 HCl                                    | TPCA-1 (IKK2 Standard)                     | Y-27632 (ROCK Standard)                 |
|-----------------------------|-----------------------------------------------------|--------------------------------------------|-----------------------------------------|
| Primary Target              | Multi-Kinase (ROCK/IKK)                             | IKK2 (IKK )                                | ROCK1 / ROCK2                           |
| Selectivity                 | Low (Promiscuous)                                   | High (>100x vs IKK1)                       | Moderate (Hits PRK2)                    |
| Potency (IC <sub>50</sub> ) | ~1.7 - 3.8 $\mu$ M                                  | 18 nM                                      | ~0.8 - 1.0 $\mu$ M                      |
| Use Case                    | Polypharmacology research; Multi-target drug design | Specific NF- $\kappa$ B pathway dissection | Specific Cytoskeleton/Migration studies |

## Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of **LASSBio-1829 HCl**. It blocks both the inflammatory NF-

$\kappa$ B pathway and the cytoskeletal Rho/ROCK pathway, leading to confounding phenotypic results (e.g., reduced migration could be due to either pathway).



[Click to download full resolution via product page](#)

Caption: Dual-inhibition mechanism. **LASSBio-1829 HCl** simultaneously blocks inflammatory signaling (IKK2) and cytoskeletal dynamics (ROCK), creating a "polypharmacological" phenotype.

## Experimental Protocols: Validating Selectivity

To confirm if the effects observed in your model are due to IKK2 or ROCK inhibition, you must perform a biomarker deconvolution assay.

## Protocol: Differential Phosphorylation Western Blot

Objective: Distinguish between IKK2-driven and ROCK-driven effects in cells treated with **LASSBio-1829 HCl**.

Materials:

- Cell Line: HeLa or RAW 264.7 (macrophages).
- Stimulus: TNF-  
(20 ng/mL) for IKK2; LPA (Lysophosphatidic acid) or FBS for ROCK.
- Antibodies: Anti-p-I  
B  
(Ser32/36) and Anti-p-MYPT1 (Thr696).

Workflow:

- Seed Cells: Plate cells in 6-well plates and serum-starve for 12 hours.
- Pre-treatment: Treat cells for 1 hour with:
  - Vehicle (DMSO)
  - **LASSBio-1829 HCl** (Low dose: 1  $\mu$ M, High dose: 10  $\mu$ M)
  - TPCA-1 (0.5  $\mu$ M) - Positive Control for IKK2
  - Y-27632 (10  $\mu$ M) - Positive Control for ROCK
- Stimulation: Add TNF-  
(for NF-  
B) or LPA (for ROCK) for 15–30 minutes.
- Lysis & Blotting: Lyse cells using RIPA buffer with phosphatase inhibitors.

- Analysis:
  - IKK2 Activity: Measure p-I $\kappa$ B levels.
  - ROCK Activity: Measure p-MYPT1 levels.

#### Self-Validating Result Interpretation:

- If LASSBio-1829 (5  $\mu$ M) reduces p-MYPT1 but TPCA-1 does not  
The effect is ROCK-mediated.
- If LASSBio-1829 reduces p-I $\kappa$ B similarly to TPCA-1  
The effect is IKK2-mediated.
- Expected Result: LASSBio-1829 will likely reduce both markers, confirming its dual nature.

## Decision Logic: When to Use LASSBio-1829 HCl

Use the flowchart below to determine if this compound fits your research needs.



[Click to download full resolution via product page](#)

Caption: Selection logic for kinase inhibitors based on experimental intent.

## References

- Guedes, I. A., et al. (2016).<sup>[1][2][3][4]</sup> "LASSBio-1829 Hydrochloride: Development of a New Orally Active N-Acylhydrazone IKK2 Inhibitor with Anti-inflammatory Properties."<sup>[2][4][5]</sup> ChemMedChem, 11(3), 234–244.<sup>[4]</sup> [Link](#)<sup>[1]</sup>
  - Source of IKK2 IC50 data and anti-inflammatory characteriz
- LASSBio Research Group. (2026). "Discovery of N-Acylhydrazone Derivatives as ROCK Inhibitors." ACS Bio & Med Chem Au. [Link](#)
  - Source of ROCK1/ROCK2 cross-reactivity d

- Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-beta, TPCA-1." *Journal of Pharmacology and Experimental Therapeutics*, 312(1), 373-381. [Link](#)
  - Reference for TPCA-1 selectivity profile.
- Freitas, R. H. C. N., et al. (2018).[3][4] "Discovery of naphthyl-N-acylhydrazone p38 MAPK inhibitors." *Chemical Biology & Drug Design*. [Link](#)
  - Context on the 7-azaindole/NAH scaffold and p38 MAPK SAR neighbors (LASSBio-1824).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Evaluation of the IKK $\beta$  Binding of Indicaxanthin by Induced-Fit Docking, Binding Pose Metadynamics, and Molecular Dynamics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 3. ORCID [[orcid.org](https://orcid.org/)]
- 4. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 5. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- To cite this document: BenchChem. [Cross-Reactivity Guide: LASSBio-1829 HCl vs. Kinase Panel]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608480#cross-reactivity-of-lassbio-1829-hcl-with-other-kinases>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)